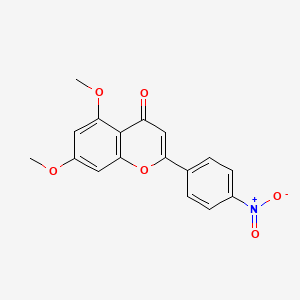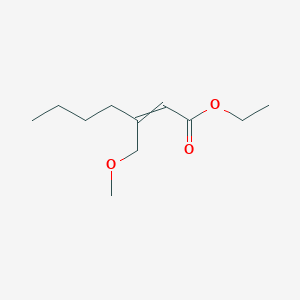
Ethyl 3-(methoxymethyl)hept-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(methoxymethyl)hept-2-enoate is an organic compound belonging to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound has the molecular formula C11H20O3 and a molecular weight of 200.275 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(methoxymethyl)hept-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the efficiency of the esterification process .
化学反応の分析
Types of Reactions
Ethyl 3-(methoxymethyl)hept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The α,β-unsaturated ester can undergo nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the double bond under mild conditions.
Major Products Formed
Oxidation: Formation of ethyl 3-(methoxymethyl)heptanoate or ethyl 3-(methoxymethyl)heptanal.
Reduction: Formation of ethyl 3-(methoxymethyl)heptanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(methoxymethyl)hept-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of ethyl 3-(methoxymethyl)hept-2-enoate involves its interaction with various molecular targets. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These reactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects .
類似化合物との比較
Ethyl 3-(methoxymethyl)hept-2-enoate can be compared with other similar enoate esters, such as:
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- Ethyl 3-(methoxymethyl)hex-2-enoate
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and biological activities. This compound is unique due to its specific methoxymethyl group, which can impart distinct chemical and biological properties .
特性
CAS番号 |
922177-86-4 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
ethyl 3-(methoxymethyl)hept-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-4-6-7-10(9-13-3)8-11(12)14-5-2/h8H,4-7,9H2,1-3H3 |
InChIキー |
ADGQULRYYAIFEB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC(=O)OCC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


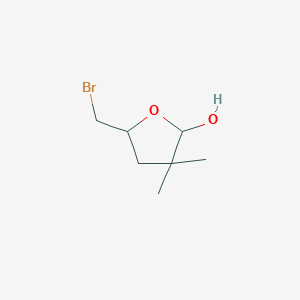

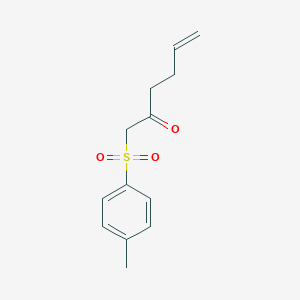
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
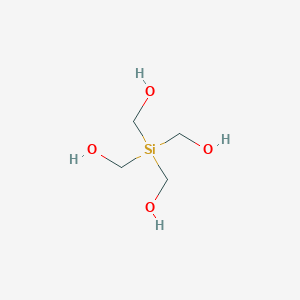
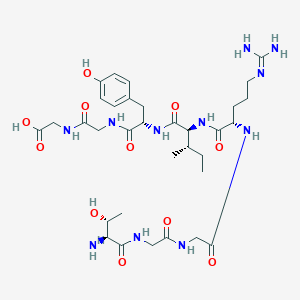
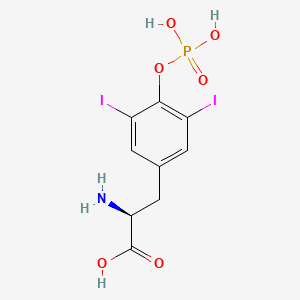
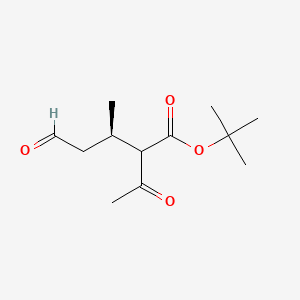
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
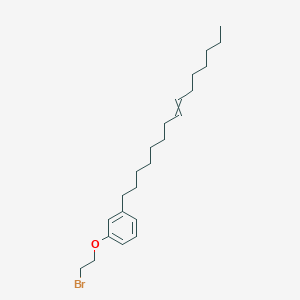
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)

![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
